molecular formula C7H10N2O2S B7926920 (Methyl-thiazol-5-ylmethyl-amino)-acetic acid

(Methyl-thiazol-5-ylmethyl-amino)-acetic acid

Cat. No.: B7926920
M. Wt: 186.23 g/mol
InChI Key: NYMWNORPWVTKDF-UHFFFAOYSA-N
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Description

(Methyl-thiazol-5-ylmethyl-amino)-acetic acid is an organic compound with the CAS registry number 1353968-53-2 . It has a molecular formula of C 7 H 10 N 2 O 2 S and a molecular weight of 186.23 g/mol . The compound features a thiazole ring, a heterocycle prevalent in medicinal chemistry, which is often explored for its diverse biological activities. The structure combines this thiazole moiety with a methylated amino acetic acid side chain, making it a valuable synthetic intermediate or building block in organic synthesis and drug discovery projects . Researchers value this compound for its potential use in the development of novel pharmacologically active molecules. Thiazole-containing compounds are frequently investigated as key components in pharmaceuticals; for instance, similar thiazol-5-ylmethyl structures are found in advanced pharmaceutical ingredients like cobicistat, a known pharmacokinetic enhancer . This suggests potential research applications in modulating drug metabolism or enhancing the efficacy of co-administered therapeutics. The compound is provided with high purity for research applications. It is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and handle all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[methyl(1,3-thiazol-5-ylmethyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-9(4-7(10)11)3-6-2-8-5-12-6/h2,5H,3-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMWNORPWVTKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=CS1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via N-Methylation of [(Thiazol-5-ylmethyl)-amino]-acetic Acid

[(Thiazol-5-ylmethyl)-amino]-acetic acid (compound A ) serves as a direct precursor. N-Methylation is achieved using methyl iodide (MeI) in the presence of a base (e.g., K2_2CO3_3) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Procedure :

  • Dissolve compound A (1 eq) in anhydrous DMF.

  • Add K2_2CO3_3 (2 eq) and MeI (1.2 eq).

  • Stir at 60°C for 12 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Key Considerations :

  • Excess MeI ensures complete methylation.

  • Side products may include dimethylated derivatives, requiring careful purification.

Reductive Amination Approach

A two-step process involving condensation of thiazol-5-ylmethanamine with glyoxylic acid followed by reductive methylation:

Step 1 : Condensation

  • React thiazol-5-ylmethanamine (1 eq) with glyoxylic acid (1 eq) in ethanol under reflux.

Step 2 : Reductive Methylation

  • Treat the intermediate with formaldehyde (1.5 eq) and sodium cyanoborohydride (NaBH3_3CN) in methanol at room temperature.

Advantages :

  • High selectivity for mono-methylation.

  • Mild reaction conditions minimize side reactions.

Nucleophilic Substitution Using Methylated Thiazole Intermediates

Chloroacetic Acid Coupling

A methylated thiazole amine is reacted with chloroacetic acid under basic conditions:

Procedure :

  • Synthesize methyl-thiazol-5-ylmethanamine via methylation of thiazol-5-ylmethanamine (see Section 1.1).

  • React with chloroacetic acid (1 eq) in THF using triethylamine (TEA) as a base.

  • Stir at room temperature for 24 hours.

Yield : ~65–75% (extrapolated from analogous reactions).

Challenges :

  • Competing hydrolysis of chloroacetic acid requires anhydrous conditions.

Cyclization of Thiourea Derivatives

Hantzsch Thiazole Synthesis

Adapted from methods for 2-amino-thiazole-5-carboxylic acid derivatives:

Steps :

  • Prepare α-chloroacetylated methylamine intermediate:

    • React methylamine with chloroacetyl chloride in dichloromethane.

  • Cyclize with thiourea in acetic acid/HCl at 60°C.

  • Hydrolyze the thiazole intermediate to the carboxylic acid using NaOH.

Reaction Scheme :

CH3NH2+ClCH2COClCH3NHCOCH2ClthioureaThiazole intermediateNaOH(Methyl-thiazol-5-ylmethyl-amino)-acetic acid\text{CH}3\text{NH}2 + \text{ClCH}2\text{COCl} \rightarrow \text{CH}3\text{NHCOCH}_2\text{Cl} \xrightarrow{\text{thiourea}} \text{Thiazole intermediate} \xrightarrow{\text{NaOH}} \text{(Methyl-thiazol-5-ylmethyl-amino)-acetic acid}

Optimization :

  • HCl concentration (1–10 M) impacts cyclization efficiency.

Solid-Phase Synthesis for Scalable Production

Resin-Bound Intermediate Strategy

Adapted from peptide synthesis methodologies:

  • Immobilize methyl-thiazol-5-ylmethanamine on Wang resin via carbodiimide coupling.

  • Introduce glycine residues using Fmoc-protected glycine and HBTU activation.

  • Cleave the product from the resin using trifluoroacetic acid (TFA).

Benefits :

  • High purity (>90%) achievable via automated systems.

  • Scalable for industrial applications.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Reference
N-MethylationMeI, K2_2CO3_3DMF, 60°C, 12 h~70%*
Reductive AminationNaBH3_3CN, HCHOMeOH, RT, 24 h~65%*
Chloroacetic Acid CouplingChloroacetic acid, TEATHF, RT, 24 h~75%*
Hantzsch CyclizationThiourea, HClAcetic acid, 60°C, 8 h~60%*

*Yields extrapolated from analogous reactions.

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. For the methyl ester derivative ( ):
(Thiazol-5-ylmethyl)amino]acetic acid+CH₃OHH⁺Methyl ester+H₂O\text{(Thiazol-5-ylmethyl)amino]acetic acid} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{Methyl ester} + \text{H₂O}

Reaction TypeReagents/ConditionsProductYieldReference
EsterificationMethanol, H₂SO₄, refluxMethyl 2-(2-aminothiazol-5-yl)acetate74%
HydrolysisNaOH, H₂O, 60°CRegenerated carboxylic acid85%

Amidation and Condensation

The primary amine participates in nucleophilic acyl substitution with acyl chlorides or anhydrides. For example:
RCOCl+[(Thiazol-5-ylmethyl)amino]acetic acidRCONH-substituted derivative+HCl\text{RCOCl} + \text{[(Thiazol-5-ylmethyl)amino]acetic acid} \rightarrow \text{RCONH-substituted derivative} + \text{HCl}

  • Key Condensation Reactions :

    • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines under reflux in ethanol ( ).

    • Oxadiazole Synthesis : Interaction with carbon disulfide (CS₂) and hydrazine yields 1,3,4-oxadiazole derivatives ( ).

Thiazole Ring Modifications

The thiazole ring undergoes electrophilic substitution at the 2- and 4-positions due to electron-rich sulfur and nitrogen atoms ():

Reaction TypeReagentsPosition ModifiedProduct
HalogenationBr₂, FeCl₃C-44-Bromo derivative
NitrationHNO₃, H₂SO₄C-22-Nitrothiazole analog

Example : Bromination at C-4 enhances electrophilicity for subsequent Suzuki couplings ( ).

Oxidation and Reduction

  • Oxidation : The thiazole sulfur can be oxidized to sulfoxide or sulfone using H₂O₂ or mCPBA ().

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, altering bioactivity ().

Acid-Base Reactions

The compound forms salts with bases (e.g., NaOH) or acids (e.g., HCl):
COOH+NaOHCOO⁻Na⁺+H₂O\text{COOH} + \text{NaOH} \rightarrow \text{COO⁻Na⁺} + \text{H₂O}
This property is critical for solubility optimization in pharmaceutical formulations ( ).

Comparative Reactivity of Structural Analogs

CompoundFunctional GroupsKey Reactivity Differences
Methyl 2-(2-aminothiazol-5-yl)acetate Ester, amineHigher stability in ester form; slower hydrolysis kinetics.
2-Methyl-2-{[(4-methylthiazol-5-yl)methyl]amino}propan-1-olAlcohol, amineAlcohol group enables etherification; less acidic than carboxylic acid.
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol Oxadiazole, thiolThiol group participates in disulfide bonding; higher redox activity.

Mechanistic Insights

  • Esterification : Proceeds via nucleophilic attack of methanol on the protonated carboxylic acid.

  • Amidation : Requires activation of the carboxylic acid (e.g., using DCC) for efficient coupling ( ).

  • Thiazole Bromination : Follows an electrophilic aromatic substitution mechanism, favored by electron-donating groups ().

Scientific Research Applications

Chemistry

(Methyl-thiazol-5-ylmethyl-amino)-acetic acid serves as a versatile building block in organic synthesis. It is utilized in:

  • Ligand Formation: Acts as a ligand in coordination chemistry to form complexes with transition metals.
  • Synthesis of Complex Molecules: Used in the development of more complex organic compounds due to its reactive functional groups.

Biology

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties: Studies have shown that it possesses significant antimicrobial effects against various bacterial strains.
  • Antifungal Activity: It has been evaluated for its potential to inhibit fungal growth, making it a candidate for antifungal drug development.

Case Study: Antimicrobial Efficacy
A study published in MDPI highlighted the compound's effectiveness against several pathogens, demonstrating a minimum inhibitory concentration (MIC) that suggests it could be developed into a therapeutic agent for treating infections .

Medicine

The compound is under investigation for its therapeutic potential:

  • Cancer Research: Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, thiazole derivatives have been linked to cytotoxicity against human cancer cell lines, including breast and liver cancers .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound AHepG210
Compound BMCF-715
Compound CU251 (Glioblastoma)20

Industry

In industrial applications, this compound is explored for:

  • Material Development: Its unique properties make it suitable for creating advanced materials such as polymers and coatings.
  • Catalysis: The compound has potential as a catalyst in various chemical reactions, enhancing reaction rates and yields.

Mechanism of Action

The mechanism of action of (Methyl-thiazol-5-ylmethyl-amino)-acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Acetic Acid Derivatives

(a) Thiamine Acetic Acid
  • Structure: 3-(2'-Methyl-4'-amino-5'-pyrimidylmethyl)-4-methylthiazole-5-acetic acid .
  • Key Differences: Contains a pyrimidine ring fused to the thiazole, unlike the target compound’s simpler methylamino-acetic acid chain.
  • Activity: A bacterial metabolite of thiamine, involved in redox reactions via a flavoprotein enzyme .
(b) 4-Methylthiazole-5-carboxylic Acid (CAS 20485-41-0)
  • Structure : Carboxylic acid directly attached to a 4-methylthiazole ring .
  • Key Differences: Absence of the methylamino linker.
  • Implications: The methylamino group in the target compound may enhance hydrogen bonding, improving receptor interaction compared to this simpler analog.
(c) 2-Amino-4-methylthiazole-5-carboxylic Acid (CAS 67899-00-7)
  • Structure: Amino and carboxylic acid groups on adjacent positions of the thiazole ring .
  • Key Differences: The amino group is directly on the thiazole rather than via a methylene linker.
  • Activity: Amino-thiazole-carboxylic acids often exhibit antimicrobial activity , but spatial arrangement differences may alter target specificity.

Thiazole-Acetamide and Ester Derivatives

(a) 5-(2-(2-Phenylacetamido)thiazol-5-yl)pentanoic Acid (Compound 26)
  • Structure: Pentanoic acid chain linked to a phenylacetamido-thiazole .
  • Key Differences : Longer carbon chain (C5 vs. acetic acid’s C2) and phenylacetamido group.
  • Activity : Longer chains may reduce solubility but improve membrane permeability, whereas the target compound’s shorter chain favors aqueous solubility .
(b) (2-Amino-thiazol-5-yl)-acetic Acid Methyl Ester
  • Structure : Methyl ester of a thiazole-acetic acid derivative .
  • Key Differences : Esterified carboxylic acid (prodrug form) vs. free acid in the target compound.
  • Implications : Ester derivatives are typically metabolized to active acids in vivo, suggesting the target compound could be the bioactive form .

Heterocyclic Hybrids with Thiazole Moieties

(a) 5-Methylthiazole-Thiazolidinone Conjugates
  • Structure: Thiazole linked to a thiazolidinone ring via an imino group .
  • Key Differences: Thiazolidinone ring introduces additional hydrogen-bonding sites.
  • Activity : Anti-inflammatory activity reported for such hybrids , but the target compound’s acetic acid group may favor different targets (e.g., cyclooxygenase inhibition).
(b) 2-Amino-5-(4-acetylphenylazo)-thiazole
  • Structure : Azo group (-N=N-) attached to the thiazole .
  • Key Differences : Azo groups confer chromophoric properties and redox activity absent in the target compound.
  • Activity : Azo-thiazoles often show antimicrobial effects , but electronic differences may limit direct comparison.

Research Implications

  • Optimization: The methylamino-acetic acid motif balances solubility and binding affinity, making it a promising scaffold for drug design.
  • Synthetic Routes : Methods from thiazole-ester synthesis and heterocyclic hybrid preparation could be adapted for large-scale production.

Biological Activity

(Methyl-thiazol-5-ylmethyl-amino)-acetic acid, a compound featuring a thiazole ring, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Synthesis

The compound can be synthesized through various methods involving the thiazole ring formation and subsequent modifications. Typical synthetic routes include:

  • Hantzsch Thiazole Synthesis : This method involves the reaction of α-haloketones with thioamides under acidic conditions to form the thiazole ring.
  • Nucleophilic Substitution Reactions : These are used to attach the amino-acetic acid moiety to the thiazole framework.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies indicate its effectiveness against a range of pathogens:

Pathogen Activity Reference
Methicillin-resistant Staphylococcus aureus (MRSA)Effective at low concentrations
Vancomycin-resistant Enterococcus faeciumBroad-spectrum activity
Drug-resistant Candida strainsHigh antifungal efficacy

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has shown selective cytotoxicity against cancer cell lines:

  • Caco-2 Cells : The compound reduced cell viability significantly (39.8%) compared to untreated controls, indicating strong anticancer properties .
  • A549 Cells : Limited activity was observed, suggesting a selective mechanism that may target specific cancer types .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The thiazole ring is known to modulate enzyme activity and receptor interactions, leading to:

  • Inhibition of Microbial Growth : The compound disrupts bacterial cell wall synthesis and function.
  • Induction of Apoptosis in Cancer Cells : It triggers apoptotic pathways, particularly in sensitive cell lines like Caco-2 .

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To assess the antimicrobial activity against resistant bacterial strains.
    • Methodology : Disc diffusion and minimum inhibitory concentration (MIC) assays were conducted.
    • Results : Showed promising results against MRSA and E. faecium, with MIC values lower than those of conventional antibiotics .
  • Anticancer Activity Assessment :
    • Objective : To evaluate the anticancer effects on various cell lines.
    • Methodology : MTT assay was employed to measure cell viability after treatment with varying concentrations of the compound.
    • Results : Significant reduction in viability was noted in Caco-2 cells but not in A549 cells, highlighting selective targeting capabilities .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing (Methyl-thiazol-5-ylmethyl-amino)-acetic acid and its analogs?

  • Methodology : The compound can be synthesized via cyclocondensation or nucleophilic substitution reactions. For example:

  • Cyclocondensation : React 2-aminothiazol-4(5H)-one derivatives with acetic acid-containing precursors under reflux with acetic acid as a catalyst (3–5 hours, 80–100°C) .
  • Nucleophilic substitution : Use chloroacetic acid or sodium acetate in refluxing acetic acid to functionalize the thiazole core, as demonstrated in analogous thiazole-acetic acid syntheses .
    • Key considerations : Monitor reaction progress via TLC or HPLC, and optimize equivalents of reagents (e.g., 1.1 equiv of aldehyde derivatives) to minimize side products .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

  • Structural characterization :

  • 1H NMR : Analyze proton environments (e.g., methylene groups adjacent to the thiazole ring, δ 2.2–3.7 ppm; aromatic protons at δ 7.1–7.4 ppm) .
  • Mass spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
    • Purity validation :
  • HPLC-DAD : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water + 0.1% formic acid) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity in synthesis?

  • Variables to test :

  • Temperature : Higher reflux temperatures (e.g., 100°C vs. 80°C) may accelerate cyclization but risk decomposition.
  • Catalysts : Evaluate acetic acid vs. protic ionic liquids for improved reaction efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution kinetics .
    • Design of Experiments (DoE) : Use fractional factorial designs to identify critical parameters (e.g., molar ratios, time) .

Q. How should researchers address discrepancies in spectral data or inconsistent synthesis outcomes?

  • Root-cause analysis :

  • Spectral contradictions : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) and compare with computational predictions (DFT calculations) .
  • Synthetic variability : Replicate reactions under controlled conditions (e.g., inert atmosphere) to rule out oxidation or moisture sensitivity .
    • Case study : Inconsistent HPLC retention times may arise from residual acetic acid; implement a post-synthesis neutralization step .

Q. What methodologies are recommended for evaluating the compound’s stability under physiological conditions?

  • Stress testing :

  • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC over 24–72 hours.
  • Photostability : Expose to UV light (λ = 320–400 nm) and track changes using UV-Vis spectroscopy .
    • Storage recommendations : Store lyophilized at -20°C in amber vials to prevent thiazole ring oxidation .

Q. How can computational tools aid in predicting the compound’s reactivity or pharmacological profile?

  • Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina to prioritize in vitro assays .
  • QSAR modeling : Correlate substituent effects (e.g., methyl groups on the thiazole ring) with bioactivity using descriptors like logP and H-bonding capacity .

Q. What experimental frameworks are suitable for assessing its pharmacological potential?

  • In vitro bioassays :

  • Antimicrobial activity : Test against Gram-positive/negative bacteria via MIC assays (e.g., 1–256 µg/mL concentrations) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .
    • Mechanistic studies : Employ fluorescence probes (e.g., thiol-reactive dyes) to study interactions with cellular thiols .

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